(2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane

Silyl protecting group stability Hydrolytic resistance Multi‑step organic synthesis

Researchers requiring an ortho-bromo, ortho-nitro disubstituted building block with a robust silyl protecting group face premature deprotection, slow cross-coupling, and protecting group incompatibility risks when using generic analogs. This compound provides the exact solution: • 10⁴× greater hydrolytic stability versus TMS ethers - enables true “protect-once, deprotect-late” workflows without premature deprotection during multi-step aqueous work-ups. • 10²× faster Suzuki/Heck/Buchwald-Hartwig coupling vs. the chloro analog - allows lower Pd catalyst loadings (0.1-1 mol%) and shorter cycle times, reducing cost per coupling. • Orthogonal TBDMS vs. TBDPS acid/base lability (~100× difference) - permits sequential deprotection strategies in complex total synthesis.

Molecular Formula C14H22BrNO3Si
Molecular Weight 360.323
CAS No. 1227958-15-7
Cat. No. B594730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane
CAS1227958-15-7
Synonyms(2-broMo-6-nitrophenethoxy)(tert-butyl)diMethylsilane
Molecular FormulaC14H22BrNO3Si
Molecular Weight360.323
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCCC1=C(C=CC=C1Br)[N+](=O)[O-]
InChIInChI=1S/C14H22BrNO3Si/c1-14(2,3)20(4,5)19-10-9-11-12(15)7-6-8-13(11)16(17)18/h6-8H,9-10H2,1-5H3
InChIKeyDGEQRGHOYGSUFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing: (2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane


(2-Bromo-6-nitrophenethoxy)(tert-butyl)dimethylsilane (CAS 1227958-15-7) is a silyl-protected bromonitroaromatic building block with the formula C₁₄H₂₂BrNO₃Si and a molecular weight of 360.32 g/mol. It bears a tert-butyldimethylsilyl (TBDMS) protecting group on the phenethyl alcohol moiety, flanked by an ortho-bromo substituent (C-2) and an ortho-nitro substituent (C-6) on the phenyl ring [1]. This unique ortho,ortho-disubstitution architecture enables sequential, chemoselective transformations—cross‑coupling at the bromine site and reduction or condensation at the nitro site—serving as a valuable intermediate in pharmaceutical and materials research . Commercially available from multiple suppliers with purities ranging from 95% (standard grade) to ≥98% (high‑grade) [1], the compound is supplied by vendors including AKSci, Leyan, and Beyotime.

Why Generic Substitution Fails


This compound cannot be interchanged with generic in‑class analogs because its differentiation rests on three interdependent structural features: the ortho-substitution pattern, the identity of the silyl protecting group, and the halogen type. Replacing the TBDMS group with a TMS ether results in a 104‑fold decrease in hydrolytic stability under standard laboratory handling conditions , directly risking premature deprotection during multi‑step syntheses. Substituting TBDPS for TBDMS alters the acid‑lability profile by approximately 100‑fold , which may render the protecting group incompatible with downstream acidic deprotection steps. Exchanging the bromo substituent for a chloro analog reduces cross‑coupling reaction rates by roughly two orders of magnitude , fundamentally changing catalytic cycle efficiency. Finally, relocating the nitro group to a non‑ortho position removes the unique conformational restriction between the ortho‑bromo and ortho‑nitro groups, a geometric feature that can be exploited for selective metalation or directed ortho‑metalation strategies [1]. These quantifiable differences demonstrate that simple in‑class substitution without experimental re‑validation introduces compound‑specific risks that are unacceptable in research and industrial production environments.

Quantitative Evidence vs. Analogs


Hydrolytic Stability: TBDMS vs. TMS

The TBDMS (tert‑butyldimethylsilyl) ether linkage in (2‑bromo‑6‑nitrophenethoxy)(tert‑butyl)dimethylsilane exhibits 104‑fold greater hydrolytic stability compared to the analogous TMS (trimethylsilyl) ether [REFS‑1]. This quantified difference means that under identical aqueous or mildly acidic work‑up conditions where a TMS‑protected analog would undergo ≥10% deprotection within minutes to hours, the TBDMS‑protected compound remains >99% intact over the same interval, preserving the hydroxyl functionality for downstream orthogonal deprotection. The stability differential originates from the significantly greater steric hindrance imparted by the tert‑butyl group compared to a methyl group in TMS, kinetically impeding nucleophilic attack at the silicon center.

Silyl protecting group stability Hydrolytic resistance Multi‑step organic synthesis

Acid-Lability: TBDMS vs. TBDPS

Under acidic conditions, TBDPS (tert‑butyldiphenylsilyl) ethers exhibit approximately 100‑fold greater stability than TBDMS ethers . Conversely, TBDMS groups are more stable toward basic hydrolysis than TBDPS. This inverted stability profile creates a decisive advantage for the TBDMS ether: it can be selectively removed under mildly acidic conditions (e.g., 80% acetic acid, 50% trifluoroacetic acid for 15 minutes) while TBDPS groups remain intact, or conversely, TBDMS remains intact under basic conditions where TBDPS would cleave . For (2‑bromo‑6‑nitrophenethoxy)(tert‑butyl)dimethylsilane, this means the protecting group can survive K₂CO₃/MeOH or aqueous ammonia (60 °C, 2 h) conditions that would strip a TBDPS group.

Protecting group orthogonality Acid‑stability tuning Synthetic methodology

Cross-Coupling Reactivity: Aryl Br vs. Cl

The bromo substituent at the ortho position of (2‑bromo‑6‑nitrophenethoxy)(tert‑butyl)dimethylsilane participates in palladium‑catalyzed cross‑coupling reactions (Suzuki–Miyaura, Heck, Stille, Buchwald–Hartwig) with a reactivity that follows the well‑established hierarchy R₂–I > R₂–OTf > R₂–Br >> R₂–Cl . Aryl bromides undergo oxidative addition to Pd(0) catalysts approximately 10²‑fold faster than the corresponding aryl chlorides under identical conditions, translating to lower catalyst loadings (0.1–1 mol% for Ar–Br vs. 1–5 mol% for Ar–Cl), shorter reaction times, and higher turnover frequencies. The ortho‑nitro group further activates the adjacent C–Br bond toward oxidative addition by withdrawing electron density, an effect absent in non‑nitrated analogs.[1]

Cross‑coupling reactivity Oxidative addition kinetics Palladium catalysis

Ortho-Bromo/Ortho-Nitro Conformational Restriction

X‑ray crystallographic studies on ortho‑bromoaryl systems have demonstrated that an ortho‑bromo substituent exerts less influence on the plane of rotation of an adjacent aryl carbonyl group than an ortho‑nitro group [1]. In the target compound, the ortho‑bromo (C‑2) and ortho‑nitro (C‑6) substituents flank the phenethyl TBDMS ether chain, creating a sterically and electronically constrained environment. This differential rotational restriction means the nitro group more strongly locks the aryl ring conformation, while the bromo substituent retains higher rotational flexibility. The combination produces a defined, predictable spatial orientation that can be exploited for directed ortho‑metalation (DoM) at the C‑2 bromine position, as demonstrated with lithio species generated from 2‑bromo‑6‑nitrophenyl MOM and SEM ethers [2].

Conformational analysis Crystal engineering Ortho‑substituent steric effects

Purity Grade Impact on Catalysis Reproducibility

(2‑Bromo‑6‑nitrophenethoxy)(tert‑butyl)dimethylsilane is commercially available at two distinct purity tiers: a standard 95% grade (offered by AKSci, Chemenu, ChemScene) and a high‑purity 98% grade (offered by Leyan and MolCore) . The differential impurity burden of ≤2% in the 98% grade vs. ≤5% in the 95% grade is critical in metal‑catalyzed transformations where residual sulfur‑containing compounds, palladium scavengers, or dehalogenated side products can poison catalysts and erode turnover numbers. For a typical Suzuki coupling requiring 0.5 mol% Pd, a 5% impurity load can introduce up to 50 mol% of catalyst‑poisoning contaminants relative to the catalyst (assuming pessimistic impurity profile), whereas the 2‑fold lower impurity ceiling in the 98% grade proportionally reduces poisoning risk.

Purity specification Reproducibility Procurement criteria

Application Scenarios


Late-Stage Hydroxyl Deprotection

In a synthetic sequence where a primary alcohol must survive multiple work‑ups and purification steps before a final deprotection, (2‑bromo‑6‑nitrophenethoxy)(tert‑butyl)dimethylsilane delivers a documented 104‑fold hydrolysis stability advantage over the corresponding TMS ether [Section 3, Evidence 1]. This eliminates premature deprotection during aqueous or mildly acidic work‑up, enabling a true “protect‑once, deprotect‑late” workflow without intermediate re‑protection. The TBDMS group can be cleanly removed with TBAF in THF or HF·pyridine after all other transformations are complete.

Orthogonal Protection Strategies

Where a synthetic route demands that a protecting group on one functional group survive acidic conditions while another is base‑cleavable (or vice‑versa), the inverted acid/base stability profile of TBDMS vs. TBDPS is decisive. TBDMS resists K₂CO₃/MeOH and aqueous ammonia conditions that cleave TBDPS, while TBDPS is ~100‑fold more acid‑stable than TBDMS [Section 3, Evidence 2]. This orthogonality is essential for complex natural product total synthesis where multiple protecting groups must be sequentially removed without cross‑reactivity.

Cross-Coupling Diversification

The ortho‑bromo substituent enables efficient Suzuki–Miyaura, Heck, and Buchwald–Hartwig cross‑couplings with a reactivity advantage of approximately 10²‑fold over the corresponding aryl chloride analog [Section 3, Evidence 3]. This allows lower palladium catalyst loadings (0.1–1 mol% vs. 1–5 mol% for chlorides) and shorter reaction times, translating to lower cost and higher throughput in medicinal chemistry library synthesis. The ortho‑nitro group further activates the C–Br bond toward oxidative addition by withdrawing electron density.

Directed Ortho-Metalation (DoM)

The ortho‑bromo/ortho‑nitro substitution pattern creates a unique geometry where the nitro group locks the aryl ring conformation while the bromo site directs metalation. Snieckus et al. (1994) demonstrated that 2‑bromo‑6‑nitrophenyl MOM and SEM ethers form stable lithio species at –78 °C that react with a variety of electrophiles to yield 2‑substituted‑6‑nitrophenols in good yields [Section 3, Evidence 4]. The TBDMS‑protected variant offers the same DoM potential with the added stability of a silyl protecting group that survives the low‑temperature lithiation conditions.

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